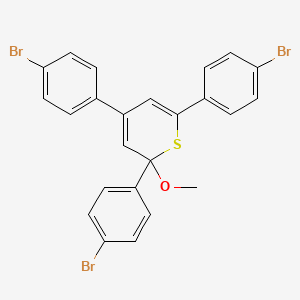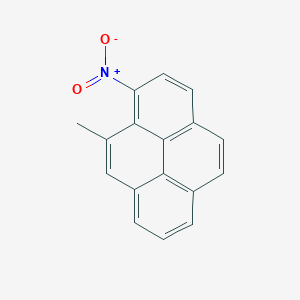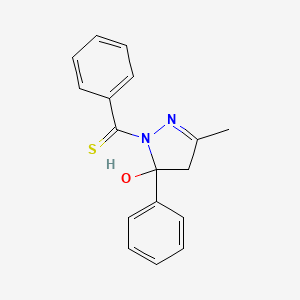
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a 3,4-dimethylphenyl ring and a 2-chloropent-1-en-1-yl chain, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-chloropent-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethylphenyl (2-chloropropyl)carbamate
- 3,4-Dimethylphenyl (2-chlorobutyl)carbamate
- 3,4-Dimethylphenyl (2-chlorohexyl)carbamate
Uniqueness
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate is unique due to its specific structural features, including the 2-chloropent-1-en-1-yl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88309-81-3 |
|---|---|
Formule moléculaire |
C14H18ClNO2 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) N-(2-chloropent-1-enyl)carbamate |
InChI |
InChI=1S/C14H18ClNO2/c1-4-5-12(15)9-16-14(17)18-13-7-6-10(2)11(3)8-13/h6-9H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
QGWDDNQHJJXRKX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=CNC(=O)OC1=CC(=C(C=C1)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


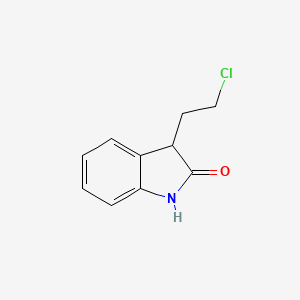
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
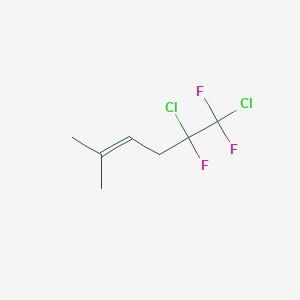
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
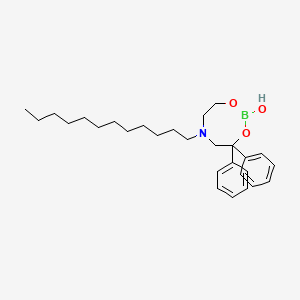
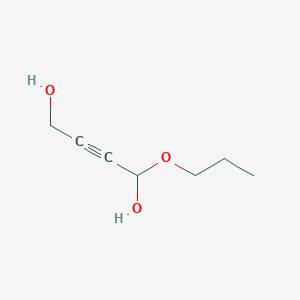

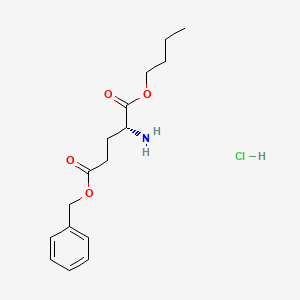
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
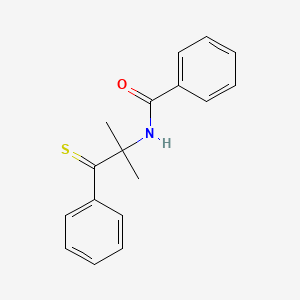
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
